molecular formula C6H2Cl4 B7770030 1,2,3,4-Tetrachlorobenzene CAS No. 63697-20-1

1,2,3,4-Tetrachlorobenzene

Cat. No.: B7770030
CAS No.: 63697-20-1
M. Wt: 215.9 g/mol
InChI Key: GBDZXPJXOMHESU-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6H2Cl4. It is one of the three isomeric forms of tetrachlorobenzene, distinguished by the positions of the chlorine atoms around the benzene ring. This compound is a colorless crystalline solid at room temperature and has been used in various industrial applications, particularly as an intermediate in the production of other chemicals .

Preparation Methods

1,2,3,4-Tetrachlorobenzene can be synthesized through the chlorination of 1,3,5-trichlorobenzene. This process involves the electrophilic halogenation of the benzene ring, where chlorine atoms are introduced into the aromatic system. The reaction typically occurs under controlled conditions, such as a specific temperature range and the presence of a catalyst to facilitate the halogenation process .

In industrial settings, the production of this compound often involves the use of chlorinating agents like chlorine gas or sulfuryl chloride. The reaction is carried out in a suitable solvent, such as carbon tetrachloride or dichloromethane, to ensure efficient mixing and reaction of the reactants. The resulting product is then purified through crystallization or distillation to obtain the desired compound .

Chemical Reactions Analysis

1,2,3,4-Tetrachlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and amines.

    Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated benzene derivatives. This can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidation of this compound can result in the formation of chlorinated benzoic acids or other oxidized products.

Scientific Research Applications

1,2,3,4-Tetrachlorobenzene has been utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachlorobenzene involves its interaction with biological systems at the molecular level. This compound can bind to cellular proteins and enzymes, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to toxic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect liver enzymes and induce oxidative stress .

Comparison with Similar Compounds

1,2,3,4-Tetrachlorobenzene can be compared with other chlorinated benzenes, such as:

    1,2,4,5-Tetrachlorobenzene: This isomer has chlorine atoms at positions 1, 2, 4, and 5.

    1,2,3,5-Tetrachlorobenzene: This isomer has chlorine atoms at positions 1, 2, 3, and 5.

    1,2,4-Trichlorobenzene: This compound has three chlorine atoms on the benzene ring and is used in the production of dyes and as a solvent.

Properties

IUPAC Name

1,2,3,4-tetrachlorobenzene
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InChI

InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
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InChI Key

GBDZXPJXOMHESU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Cl)Cl
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Molecular Formula

C6H2Cl4
Record name 1,2,3,4-TETRACHLOROBENZENE
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DSSTOX Substance ID

DTXSID6026088
Record name 1,2,3,4-Tetrachlorobenzene
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Molecular Weight

215.9 g/mol
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Physical Description

1,2,3,4-tetrachlorobenzene appears as white to off-white crystals. (NTP, 1992), White solid; [Hawley] Colorless crystals; [MSDSonline]
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Boiling Point

489 °F at 760 mmHg (NTP, 1992), 254 °C @ 760 MM HG
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 113 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and carbon disulfide., In water, 5.92 mg/l at 25 °C.
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Density

1.70 kg/l
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Vapor Pressure

1 mmHg at 155.3 °F ; 5 mmHg at 211.3 °F; 760 mmHg at 489 °F (NTP, 1992), 0.03 [mmHg], 3.9X10-2 mm Hg at 25 °C
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Color/Form

Colorless needles

CAS No.

634-66-2, 13280-72-3, 63697-20-1
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Melting Point

113 to 115 °F (NTP, 1992), 47.5 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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